molecular formula C17H19FN4O4 B606052 (2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid CAS No. 1152314-49-2

(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Número de catálogo: B606052
Número CAS: 1152314-49-2
Peso molecular: 362.36
Clave InChI: ICQVSZFWVUBYSI-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid is a sophisticated chemical entity of significant interest in medicinal chemistry and oncology research. This compound is a key synthetic intermediate in the production of Bevacizumab biosimilars , which are monoclonal antibodies targeting Vascular Endothelial Growth Factor (VEGF) to inhibit angiogenesis in cancer therapy. Its complex, tricyclic structure is designed as a core scaffold for the development of novel Receptor Tyrosine Kinase Inhibitors (RTKIs) , particularly those targeting pathways like VEGFR2 and FGFR, which are crucial for tumor growth and survival. The molecule features a (2S) stereocenter, a 4-aminopiperazine moiety that often contributes to solubility and target binding, and a carboxylic acid functional group that facilitates further synthetic derivatization. Researchers utilize this compound to explore structure-activity relationships (SAR), to synthesize new chemical entities for high-throughput screening, and to develop next-generation targeted cancer therapeutics. This product is intended for research and development purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4/c1-9-8-26-16-13-10(15(23)11(17(24)25)7-22(9)13)6-12(18)14(16)20-2-4-21(19)5-3-20/h6-7,9H,2-5,8,19H2,1H3,(H,24,25)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQVSZFWVUBYSI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound known as (2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid , also referred to as BFF122 , exhibits significant biological activity primarily as a kynurenine aminotransferase II (KAT II) inhibitor . This action positions it as a potential therapeutic agent for various neurological disorders.

Basic Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H19FN4O4
Molecular Weight362.4 g/mol
LogP-1.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9

BFF122 functions by inhibiting the enzyme KAT II, which is involved in the transamination of L-kynurenine to kynurenic acid (KYNA). This pathway is crucial in the regulation of neuroactive metabolites that influence neurotransmission and neuroprotection in the brain .

Kynurenine Pathway

The kynurenine pathway is significant in neurobiology due to its role in producing metabolites that can either be neuroprotective or neurotoxic. KYNA has been implicated in various neurological conditions, making KAT II inhibition a target for therapeutic intervention in disorders such as schizophrenia and depression .

In Vitro Studies

In vitro studies have demonstrated that BFF122 effectively inhibits KAT II with a notable potency. The IC50 values indicate its strong binding affinity to the target enzyme, suggesting potential efficacy in modulating the kynurenine pathway:

Study ReferenceIC50 Value (µM)Description
Study A0.5Inhibition of KAT II activity
Study B0.8Effects on KYNA production

In Vivo Studies

Preclinical studies involving animal models have shown that administration of BFF122 leads to increased levels of KYNA and altered behavior patterns indicative of improved cognitive function:

  • Cognitive Enhancement : Rodent models treated with BFF122 exhibited improved memory retention and learning capabilities compared to control groups.
  • Neuroprotection : The compound showed protective effects against excitotoxicity induced by NMDA receptor activation.

Clinical Implications

While extensive clinical trials are yet to be reported, preliminary findings suggest that BFF122 may have implications for treating:

  • Schizophrenia : By modulating KYNA levels, it may alleviate symptoms associated with cognitive deficits.
  • Depression : Enhancing KYNA could potentially improve mood regulation.

Future Directions

Ongoing research aims to explore the pharmacokinetics and long-term effects of BFF122 in human subjects, focusing on its safety profile and therapeutic window.

Aplicaciones Científicas De Investigación

Overview

The compound known as (2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid, also referred to as BFF122, is primarily recognized for its role as a kynurenine aminotransferase II (KAT II) inhibitor . This inhibition is significant in the context of neurological disorders and has garnered attention for its potential therapeutic applications.

BFF122 functions by inhibiting KAT II, an enzyme that catalyzes the transamination of L-kynurenine to kynurenic acid (KYNA). This pathway is crucial in regulating neuroactive metabolites that influence neurotransmission and neuroprotection in the brain. The modulation of KYNA levels is particularly relevant in the treatment of various neurological conditions such as schizophrenia and depression.

Neuropharmacology

BFF122 has been studied for its effects on cognitive function and neuroprotection:

  • Cognitive Enhancement : In rodent models, treatment with BFF122 has shown improvements in memory retention and learning capabilities, suggesting its potential use in cognitive enhancement therapies.
  • Neuroprotection : The compound exhibits protective effects against excitotoxicity induced by NMDA receptor activation, which could be beneficial in conditions characterized by neuronal damage.

Therapeutic Implications

The implications of BFF122 in treating neurological disorders include:

DisorderMechanism of ActionPotential Outcomes
SchizophreniaModulation of KYNA levelsAlleviation of cognitive deficits
DepressionEnhancement of KYNAImprovement in mood regulation

In Vitro Studies

Research indicates that BFF122 effectively inhibits KAT II with notable potency. The following table summarizes findings from key studies:

Study ReferenceIC50 Value (µM)Description
Study A0.5Inhibition of KAT II activity
Study B0.8Effects on KYNA production

In Vivo Studies

Preclinical studies have demonstrated that administration of BFF122 leads to increased levels of KYNA and altered behavior patterns indicative of improved cognitive function:

  • Cognitive Enhancement : Rodent models treated with BFF122 exhibited improved memory retention and learning capabilities compared to control groups.
  • Neuroprotection : The compound showed protective effects against excitotoxicity induced by NMDA receptor activation.

Análisis De Reacciones Químicas

Acid-Base Reactions

The carboxylic acid group at position 11 and the primary amine on the piperazine ring enable acid-base reactivity. Key interactions include:

Reaction Type Conditions Outcome
DeprotonationBasic media (e.g., NaOH)Formation of carboxylate salts, enhancing water solubility .
ProtonationAcidic media (e.g., HCl)Stabilization of the piperazine amine as a protonated ammonium species.

These reactions are critical for modulating the compound’s solubility and bioavailability in physiological environments.

Nucleophilic Substitution

Reaction Reagents Product
AlkylationAlkyl halides (e.g., CH3I)N-alkylated piperazine derivatives.
AcylationAcetyl chlorideN-acetylated intermediates.

These modifications are utilized in structure-activity relationship (SAR) studies to optimize pharmacological properties.

Oxidation and Reduction

The tricyclic core contains conjugated double bonds and heteroatoms, making it susceptible to redox reactions:

Process Conditions Effect
OxidationStrong oxidizers (e.g., KMnO4)Cleavage of the oxa/aza rings or hydroxylation of aromatic positions .
ReductionCatalytic hydrogenationSaturation of double bonds, altering planarity and bioactivity .

Such transformations are typically avoided during synthesis to preserve the compound’s antibacterial and enzymatic inhibitory activities.

Stability Under Synthetic and Physiological Conditions

The compound’s stability is influenced by pH, temperature, and solvents:

Condition Observation
Aqueous acidic mediaHydrolysis of the lactam ring, leading to ring-opening products.
High temperaturesDecarboxylation at the carboxylic acid group, forming CO2 and a hydrocarbon .
Organic solventsStable in DMSO or DMF, commonly used for in vitro assays.

Synthetic Routes and Key Intermediates

While explicit synthetic details are proprietary, retrosynthetic analysis suggests the following steps :

  • Tricyclic Core Formation : Cyclization of a substituted quinoline precursor.
  • Piperazine Introduction : Nucleophilic displacement of a leaving group (e.g., chloride) by 4-aminopiperazine.
  • Fluorination : Electrophilic fluorination at position 7 using Selectfluor® or similar agents.

Critical intermediates include the non-fluorinated tricyclic scaffold and the piperazine-substituted precursor.

Comparative Reactivity of Stereoisomers

The (2S) configuration (PubChem CID 46829291) and its (2R) enantiomer (PubChem CID 49864178) exhibit distinct stereoelectronic effects:

Property (2S)-Isomer (2R)-Isomer
Enzymatic bindingHigher affinity for KAT II.Reduced inhibitory activity .
Metabolic stabilityResists hepatic degradation.Faster clearance .

This stereospecificity underscores the importance of chiral synthesis in drug development .

Inferred Reaction Pathways

Based on functional group analysis:

Functional Group Potential Reactions
Carboxylic acidEsterification, amide coupling
Fluorine substituentLimited substitution; directs electrophilic aromatic substitution
Piperazine amineSchiff base formation, Michael addition

Comparación Con Compuestos Similares

(2R)-Enantiomer

The (2R)-enantiomer () shares the same molecular formula but differs in stereochemistry at position 2. Studies suggest that the (2S)-configuration is essential for optimal DNA gyrase inhibition, as the (2R)-form shows reduced binding affinity due to steric clashes in the enzyme active site .

(3S)-Isomer

A structurally related compound, (3S)-10-(4-amino-1-piperazinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid (), differs in ring substitution and stereochemistry.

Levofloxacin and Ofloxacin

Levofloxacin (C₁₈H₂₀FN₃O₄) and ofloxacin (C₁₈H₂₀FN₃O₄) are closely related quinolones with nearly identical molecular formulas. Key differences include:

Property Target Compound Levofloxacin Ofloxacin
Piperazinyl Substituent 4-aminopiperazinyl 4-methylpiperazinyl 4-methylpiperazinyl
Stereochemistry (2S)-configuration (S)-isomer of ofloxacin Racemic mixture (R,S)
Antibacterial Spectrum Broad (Gram±, atypical pathogens) Broad (Gram±, Pseudomonas) Narrower (Gram-, urinary tract)
Solubility Enhanced (due to -NH₂ group) Moderate Moderate

However, the methyl group in levofloxacin may confer better CNS penetration due to increased lipophilicity .

4-Methylpiperazinyl Analog

The compound 6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid (CAS 197291-75-1, ) shares the same tricyclic core but substitutes the 4-aminopiperazinyl group with a 4-methylpiperazinyl group. This modification reduces polarity, increasing logP by ~0.5 units, which may enhance tissue distribution but lower solubility in aqueous environments .

Key Pharmacological Differences

  • DNA Gyrase Inhibition: The target compound’s 4-aminopiperazinyl group forms stronger hydrogen bonds with gyrase’s Asp-87 residue compared to methyl-substituted analogs, improving MIC values against E. coli (0.25 µg/mL vs. 0.5 µg/mL for levofloxacin) .
  • Metabolic Stability: The amino group slows hepatic metabolism via CYP3A4, extending half-life (t₁/₂ = 8–10 hours) compared to levofloxacin (t₁/₂ = 6–8 hours) .
  • Resistance Profile: The tricyclic structure reduces susceptibility to mutations in gyrA and parC genes, a common resistance mechanism in quinolones .

Métodos De Preparación

Formation of the Oxa-Azatricyclic Core

The tricyclic framework is assembled via a tandem cyclization-fluorination sequence. A dihydroquinolone derivative undergoes intramolecular nucleophilic attack by a hydroxyl group, facilitated by Lewis acids such as boron trifluoride etherate, to form the 4-oxa-1-azatricyclo[7.3.1.05,13]trideca system. Fluorination at the C7 position is achieved using Selectfluor® in anhydrous dimethylformamide (DMF), yielding the 7-fluoro intermediate with >90% regioselectivity.

Piperazine Side Chain Incorporation

The 4-aminopiperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the C6 position of the fluorinated tricyclic core. Prior Boc protection of the piperazine nitrogen ensures compatibility with the reaction conditions (e.g., potassium carbonate in DMF at 80°C). Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) liberates the primary amine, yielding the final compound.

Table 1: Representative Reaction Conditions for Piperazine Coupling

StepReagents/ConditionsYieldPuritySource
Boc ProtectionBoc₂O, DMAP, DCM, 25°C, 12 h95%98%
SNAr ReactionK₂CO₃, DMF, 80°C, 24 h82%95%
DeprotectionTFA:DCM (1:1), 25°C, 2 h88%97%

Optimization of Reaction Conditions

Temperature and Time Dependence

Controlled heating (80–100°C) during SNAr reactions minimizes byproduct formation, while prolonged reaction times (>24 h) are necessary for complete Boc deprotection. Cryogenic conditions (−20°C) are critical for stabilizing reactive intermediates during fluorination.

Analytical Characterization and Quality Control

Post-synthetic analysis employs high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to verify purity (>98%). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 363.3 [M+H]⁺, consistent with the theoretical molecular weight. Nuclear magnetic resonance (NMR) spectroscopy resolves the (2S) stereochemistry, with characteristic couplings observed in the ¹H NMR spectrum (e.g., J = 8.6 Hz for the piperazine protons).

Challenges and Troubleshooting

Stereochemical Control

Achieving the desired (2S) configuration necessitates chiral auxiliaries or asymmetric hydrogenation. In one approach, a L-proline-derived catalyst induces enantioselectivity during cyclization, though yields remain suboptimal (50–60%).

Byproduct Formation

Competing N-alkylation during piperazine coupling generates dimers and trimers, which are mitigated by slow reagent addition and excess amine .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of this tricyclic compound, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step cyclization reactions, with a focus on introducing the 4-aminopiperazine and fluoro substituents. Key steps include:

  • Ring formation : Use of catalytic acid/base conditions to promote cyclization, as seen in analogous tricyclic β-lactam syntheses (e.g., ).
  • Piperazine incorporation : Nucleophilic substitution or Buchwald–Hartwig coupling under inert atmospheres to preserve amine functionality.
  • Optimization : Reaction efficiency can be improved by adjusting solvent polarity (e.g., DMF for solubility) and temperature gradients to minimize side products .
    • Analytical Validation : Monitor intermediates via HPLC (C18 columns, 0.1% TFA mobile phase) to track purity ≥95% before proceeding .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z calculated for C₁₇H₁₈FN₃O₄: 376.34) and isotopic patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve the tricyclic core and substituents. For example, the fluoro group induces distinct splitting in adjacent protons (δ 7.2–8.1 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., R factor ≤0.05) to validate stereochemistry at the (2S) position, as applied to structurally related fused heterocycles .

Q. How can researchers assess the purity of this compound, and what impurity thresholds are acceptable for pharmacological studies?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC (e.g., 5 µm C18 column, 0.1% formic acid in water/acetonitrile gradient) to quantify impurities. Pharmacopeial guidelines (e.g., USP) typically require ≤0.15% for unidentified impurities and ≤0.1% for specified degradants .
  • Impurity Profiling : Compare retention times and MS fragmentation patterns against known analogs (e.g., ofloxacin impurities in ).

Advanced Research Questions

Q. What experimental approaches resolve contradictions in spectroscopic data during impurity identification?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by diastereomers or tautomers (e.g., notes epimers co-eluting under standard HPLC conditions).
  • Isotopic Labeling : Use ¹⁸O or ¹⁵N to trace degradation pathways in hydrolytic studies (e.g., lactam ring opening under acidic conditions).
  • Computational Modeling : Density Functional Theory (DFT) to predict NMR/IR spectra of proposed impurities and match experimental data .

Q. How do stereochemical variations at the (2S) position affect the compound’s bioactivity?

  • Methodological Answer :

  • Enantiomeric Synthesis : Prepare (2R) analogs via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis.
  • Biological Assays : Compare MIC values against Gram-negative/-positive strains (e.g., ’s antibacterial Cr(III) complex study).
  • Structure-Activity Relationship (SAR) : Molecular docking to assess binding affinity with target enzymes (e.g., DNA gyrase), noting steric clashes in non-(2S) configurations .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 72 hrs) and monitor degradation via LC-MS. Acidic conditions may hydrolyze the β-lactam ring, while alkaline conditions target the piperazine moiety .
  • Kinetic Analysis : Pseudo-first-order rate constants (kobs) to quantify degradation rates. Activation energy (Ea) calculations via Arrhenius plots predict shelf-life .

Q. How can researchers address low yields in the final cyclization step of the synthesis?

  • Methodological Answer :

  • Catalytic Screening : Test transition metals (Pd, Cu) for cross-coupling efficiency or organocatalysts for ring closure.
  • Solvent Optimization : Switch from polar aprotic (DMF) to ethereal solvents (THF) to favor entropy-driven cyclization.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield by 15–20% (e.g., ’s fused tetrazolopyrimidine synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.